Cas no 2172207-04-2 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid
- EN300-1479992
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
- 2172207-04-2
-
- Inchi: 1S/C27H34N2O5/c1-26(2,24(31)32)15-16-28-23(30)13-14-27(3,4)29-25(33)34-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,13-17H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: IFNSWECFJJADKU-UHFFFAOYSA-N
- SMILES: O(C(NC(C)(C)CCC(NCCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 713
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.1
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1479992-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1479992-5000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1479992-10000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1479992-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1479992-50mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1479992-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1479992-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1479992-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1479992-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid |
2172207-04-2 | 1000mg |
$3368.0 | 2023-09-28 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid
Compound CAS No. 2172207-04-2: 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic Acid
The compound with CAS No. 2172207-04-2, named 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid, is a highly specialized organic molecule with significant applications in the field of biochemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamido chain, and a 2,2-dimethylbutanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the synthesis of bioactive molecules and complex peptides.
Recent advancements in peptide chemistry have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group's stability under basic conditions and its ease of removal under acidic conditions make it an ideal choice for solid-phase peptide synthesis (SPPS). This compound's structure allows for precise control over the synthesis process, enabling the creation of peptides with high sequence fidelity. Moreover, the presence of the 4-methylpentanamido group introduces additional functional diversity, potentially enhancing the molecule's bioavailability and pharmacokinetic properties.
In terms of its applications, this compound has been extensively studied in the context of drug delivery systems. Researchers have explored its potential as a carrier for bioactive molecules due to its ability to form stable complexes with various drugs. For instance, studies have demonstrated that this compound can serve as a versatile platform for the development of prodrugs, where the Fmoc group acts as a protective shield until the drug reaches its target site. This approach not only improves drug stability but also reduces systemic toxicity, making it a promising candidate for targeted therapy.
The structural complexity of this compound also makes it an attractive candidate for investigations into bioconjugation chemistry. Recent research has focused on its ability to act as a linker in the construction of antibody-drug conjugates (ADCs). By attaching therapeutic agents to antibodies via this compound's functional groups, researchers aim to enhance the specificity and efficacy of cancer treatments. Preliminary studies have shown that this approach significantly improves drug targeting while minimizing off-target effects.
Beyond its synthetic applications, this compound has also been utilized in fundamental studies of enzymatic catalysis. Its unique structure provides an ideal platform for studying enzyme-substrate interactions. For example, researchers have employed this compound to investigate the catalytic mechanisms of peptidases and proteases. Such studies are crucial for understanding enzyme function and developing inhibitors for therapeutic purposes.
In conclusion, CAS No. 2172207-04-2 represents a cutting-edge molecule with diverse applications in modern chemistry and biology. Its role as a protecting group in peptide synthesis, its potential in drug delivery systems, and its utility in enzymatic studies underscore its importance in contemporary research. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an increasingly significant role in the development of innovative therapeutic agents and biotechnological tools.
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